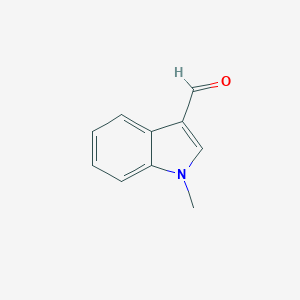

1-Methyl-1H-indole-3-carbaldehyde

Descripción general

Descripción

El 1-metil-1H-indol-3-carbaldehído es un derivado del indol, un compuesto heterocíclico significativo que se encuentra en muchos productos naturales y farmacéuticos. Los derivados del indol son conocidos por sus diversas actividades biológicas, que incluyen propiedades antioxidantes, antibióticas, antiinflamatorias, antimicrobianas, anticancerígenas e hipoglucémicas . Este compuesto es particularmente valioso como precursor químico para sintetizar diversas estructuras biológicamente activas.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El 1-metil-1H-indol-3-carbaldehído se puede sintetizar a través de varios métodos. Un enfoque común implica la síntesis de indol de Fischer, donde los derivados de hidracina reaccionan con cetonas o aldehídos en presencia de un catalizador ácido . Otro método incluye la reacción del 1H-indol-3-carbaldehído con agentes de metilación en condiciones controladas .

Métodos de producción industrial: La producción industrial del 1-metil-1H-indol-3-carbaldehído generalmente implica la síntesis de indol de Fischer a gran escala, utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso a menudo incluye pasos para la purificación y el aislamiento para garantizar que el compuesto cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: El 1-metil-1H-indol-3-carbaldehído sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo aldehído en un alcohol u otras formas reducidas.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan con frecuencia.

Sustitución: Se pueden emplear varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos principales:

Aplicaciones Científicas De Investigación

Synthetic Methodologies

1-Methyl-1H-indole-3-carbaldehyde can be synthesized using various methods:

- Vilsmeier-Haack Reaction : This method involves the reaction of indole with phosphorus oxychloride and dimethylformamide, providing a straightforward approach to synthesize indole carbaldehydes .

- Grignard Reaction : This reaction can be employed to introduce the aldehyde functional group onto indole derivatives .

- Oxidation Reactions : Recent advancements have introduced environmentally benign reagents for oxidation processes, yielding high purity products .

Biological Activities

The compound and its derivatives exhibit a range of biological activities, making them valuable in pharmacology and medicinal chemistry:

- Antitumor Activity : Compounds derived from this compound have been studied for their potential in cancer treatment, notably through mechanisms involving apoptosis induction .

- Antimicrobial Properties : The compound has shown efficacy against various pathogens, contributing to its use in developing antimicrobial agents .

- Neuropharmacological Effects : Some derivatives are being investigated for their potential antidepressant and anxiolytic effects due to their interaction with neurotransmitter systems .

Case Study 1: Synthesis of Antitumor Agents

A recent study demonstrated the synthesis of novel indole derivatives from this compound that exhibited significant cytotoxicity against cancer cell lines. The derivatives were synthesized using microwave-assisted reactions, which enhanced yields and reduced reaction times.

Case Study 2: Antimicrobial Activity Assessment

Research conducted on various derivatives of this compound revealed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that could guide future drug design.

Applications in Synthesis

The compound serves as a precursor in several synthetic pathways:

- Formation of Heterocycles : It is utilized in the synthesis of diverse heterocyclic compounds, which are essential in pharmaceuticals .

- Building Blocks for Indole Alkaloids : The compound acts as a key intermediate for the synthesis of complex indole alkaloids known for their therapeutic properties .

Summary Table of Applications

Mecanismo De Acción

El mecanismo de acción del 1-metil-1H-indol-3-carbaldehído implica su interacción con varios objetivos y vías moleculares. El compuesto puede actuar como un inhibidor o activador de enzimas específicas, influyendo en las vías bioquímicas relacionadas con el crecimiento celular, la apoptosis y el metabolismo. Sus efectos están mediados por la unión a sitios activos o la alteración de la conformación de las proteínas diana .

Compuestos similares:

1H-Indol-3-carbaldehído: Un compuesto estrechamente relacionado con propiedades químicas similares pero sin el grupo metilo.

1-Metilindol: Otro derivado con un grupo metilo pero sin la funcionalidad aldehído.

3-Metilindol: Estructura similar con el grupo metilo en una posición diferente.

Singularidad: El 1-metil-1H-indol-3-carbaldehído es único debido a su combinación del núcleo indol, el grupo metilo y la funcionalidad aldehído. Esta estructura única le permite participar en una amplia gama de reacciones químicas y exhibir diversas actividades biológicas, convirtiéndolo en un compuesto valioso en varios campos de investigación e industria .

Comparación Con Compuestos Similares

1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacking the methyl group.

1-Methylindole: Another derivative with a methyl group but without the aldehyde functionality.

3-Methylindole: Similar structure with the methyl group at a different position.

Uniqueness: 1-Methyl-1H-indole-3-carbaldehyde is unique due to its combination of the indole core, methyl group, and aldehyde functionality. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry .

Actividad Biológica

1-Methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered interest due to its diverse biological activities. This compound serves as a precursor for synthesizing biologically active structures and has been studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a methyl group at the 1-position and an aldehyde group at the 3-position of the indole ring. Its molecular formula is C₉H₉N₁O, and it has a molar mass of approximately 145.17 g/mol. The compound is soluble in organic solvents and can undergo various chemical reactions, including oxidation and condensation, making it versatile in synthetic chemistry.

The biological activity of this compound is primarily attributed to its role as a precursor in synthesizing more complex molecules that exhibit significant biological effects. The compound can interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Target Pathways

Research indicates that indole derivatives can influence multiple biochemical pathways, including:

- Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, which help in mitigating oxidative stress.

- Antimicrobial Activity : Studies have shown that certain derivatives possess activity against various pathogens, including bacteria and fungi.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Antiplasmodial Activity

A derivative of this compound, specifically 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde, has been reported to exhibit significant antiplasmodial activity against Plasmodium falciparum, with effective results observed in both chloroquine-sensitive and resistant strains .

Cytotoxicity Studies

In a study evaluating various indole derivatives for cytotoxic activity against the PC3 prostate cancer cell line, some compounds exhibited potent effects with IC₅₀ values as low as 0.15 μM . This suggests that modifications to the indole structure can enhance biological activity.

Enzyme Inhibition

Research has highlighted the potential of this compound in enzyme inhibition studies. For instance, compounds derived from this structure were tested for their inhibitory effects on protein kinases such as ROCK2 and Bruton's tyrosine kinase, showing significant selectivity in their actions .

Applications in Medicine

The compound is being investigated for its potential therapeutic roles in various medical fields:

- Cancer Therapy : Due to its cytotoxic properties against cancer cell lines.

- Infectious Diseases : As a potential treatment against malaria and other infections.

- Inflammatory Conditions : Its anti-inflammatory properties may provide benefits in treating inflammatory diseases.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYBYRKRRGSZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172483 | |

| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804220 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19012-03-4 | |

| Record name | 1-Methylindole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19012-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019012034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylindole-3-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z612E3VMZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 1-Methyl-1H-indole-3-carbaldehyde?

A1: Research has shown that a derivative of this compound, specifically 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde, exhibits antiplasmodial activity against the malaria parasite Plasmodium falciparum. This was observed in both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains. []

Q2: What is known about the structure of this compound and its derivatives?

A2:

- This compound: This compound features an indole ring system with a methyl group at position 1 and an aldehyde group at position 3. []

- 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde: This derivative, isolated from the bryozoan Amathia lamourouxi, includes two bromine atoms at positions 2 and 5 of the indole ring. []

Q3: Are there other biological activities associated with this compound derivatives?

A3: Yes, a study on a related compound, 5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde, isolated from the plant Cleome droserifolia, demonstrated potent urease enzyme inhibition. [] This suggests potential applications for this class of compounds beyond antiplasmodial activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.